molecular formula C12H9F2NO2 B5693227 2,4-difluoro-N-(furan-2-ylmethyl)benzamide

2,4-difluoro-N-(furan-2-ylmethyl)benzamide

Cat. No.: B5693227
M. Wt: 237.20 g/mol
InChI Key: MJCGGRUSJWVJBB-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(furan-2-ylmethyl)benzamide is an organic compound with the molecular formula C12H9F2NO2. It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions, and the amide nitrogen is bonded to a furan-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(furan-2-ylmethyl)benzamide typically involves the reaction of 2,4-difluorobenzoyl chloride with furan-2-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(furan-2-ylmethyl)benzamide in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-difluoro-N-(furan-2-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,4-difluoro-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c13-8-3-4-10(11(14)6-8)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCGGRUSJWVJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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